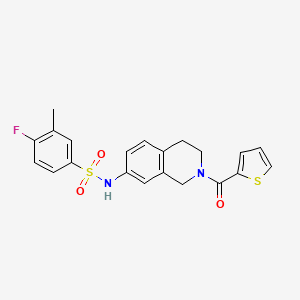

4-fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Descripción

The compound 4-fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group at position 2 and a benzenesulfonamide moiety at position 5. The benzene ring of the sulfonamide group is further modified with a fluorine atom at position 4 and a methyl group at position 6.

Key structural attributes include:

- Tetrahydroisoquinoline backbone: A nitrogen-containing heterocycle known for enhancing binding affinity to biological targets.

- Fluorine and methyl substituents: These groups modulate lipophilicity and steric interactions, influencing pharmacokinetics.

Propiedades

IUPAC Name |

4-fluoro-3-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-14-11-18(6-7-19(14)22)29(26,27)23-17-5-4-15-8-9-24(13-16(15)12-17)21(25)20-3-2-10-28-20/h2-7,10-12,23H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXCAQYJSUTIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of this compound's role in pharmacology.

- Molecular Formula : CHFNOS

- Molecular Weight : 430.5 g/mol

- CAS Number : 946370-01-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide exhibit significant antitumor properties. For instance, research on related tetrahydroisoquinoline derivatives has shown their ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is particularly relevant in the context of malignancies such as breast cancer and malignant pleural mesothelioma .

Inhibition of Enzyme Activity

The compound has been noted for its inhibitory effects on specific enzymes that play a role in inflammatory processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory mediators. Such inhibition can lead to reduced inflammation and pain relief .

Study on Antitumor Effects

A study examining the effects of tetrahydroisoquinoline derivatives demonstrated that these compounds could significantly reduce tumor growth in xenograft models. The mechanism was linked to the downregulation of key signaling pathways involved in tumorigenesis .

Inhibition Studies

Another research highlighted the compound's ability to inhibit the secretion of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Data Summary Table

Aplicaciones Científicas De Investigación

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.

Antibacterial Activity

The compound exhibits notable antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 µM | 20 |

| Staphylococcus aureus | 25 µM | 22 |

| Pseudomonas aeruginosa | 75 µM | 18 |

In studies evaluating derivatives of this compound, it was found to possess a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an effective antibacterial agent.

Antifungal Activity

The antifungal properties of the compound have also been assessed against common fungal pathogens. The results are presented in the following table:

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 200 | Low |

While the compound exhibits some antifungal activity, further modifications may be necessary to enhance its efficacy against fungal pathogens.

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A clinical evaluation assessed the efficacy of this compound against MRSA. The study found that at a concentration of 0.20 µg/mL, the compound exhibited significant bacteriostatic effects against MRSA strains. This suggests that it could serve as a promising candidate for treating resistant bacterial infections.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects when this compound was combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains compared to either treatment alone. This finding highlights the potential for developing combination therapies that include this sulfonamide derivative.

Comparación Con Compuestos Similares

4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Structural Differences :

- Heterocyclic core: The analog uses a tetrahydroquinoline scaffold (one benzene fused to a pyridine ring), whereas the target compound employs a tetrahydroisoquinoline (two benzene rings fused to a pyridine).

- Substituent positions : The methyl group at position 3 in the target compound is absent in the analog, which may reduce steric hindrance in the latter.

Implications :

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Structural Differences :

- Acyl group : The analog features a trifluoroacetyl group instead of a thiophene-2-carbonyl moiety. The electron-withdrawing trifluoroacetyl group may increase metabolic stability but reduce nucleophilic susceptibility.

- Substituents on the benzene ring : The target compound has a 4-fluoro-3-methyl configuration, while the analog substitutes the methyl with a 2-cyclopropylethyl group, introducing bulkier hydrophobic character.

Implications :

S-Alkylated 1,2,4-Triazole Derivatives (Compounds 10–15 in )

Structural Differences :

- Heterocyclic system: These analogs replace the tetrahydroisoquinoline core with a 1,2,4-triazole ring, which is smaller and more electronegative.

- Functional groups : While retaining sulfonamide and fluorophenyl motifs, the triazole derivatives lack the thiophene-carbonyl unit.

Implications :

- The triazole ring may enhance hydrogen-bonding capabilities but reduce aromatic stacking interactions.

- The absence of the thiophene-carbonyl group could diminish electron-withdrawing effects, altering reactivity in biological systems .

Tabulated Comparison of Key Features

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent, temperature, catalysts). For sulfonamide derivatives, pyridine with DMAP (4-dimethylaminopyridine) is often used to activate sulfonyl chlorides, as seen in analogous benzenesulfonamide syntheses . For example, dropwise addition of reagents in pyridine at room temperature over 2 hours minimizes side reactions. Purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization enhances purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals from the tetrahydroisoquinoline and thiophene moieties.

- HRMS : Confirm molecular weight with <5 ppm error.

- Crystallography :

- Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemistry and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned data . Report critical metrics: R1 < 5%, wR2 < 10%, and Flack parameter for absolute configuration .

Q. What are the common impurities or by-products formed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Impurities :

- Unreacted sulfonyl chloride (detectable via chloride ion test).

- Thiophene decarbonylation by-products (monitored via IR carbonyl peaks ~1700 cm⁻¹).

- Mitigation :

- Use excess amine nucleophile to drive sulfonamide coupling to completion.

- Employ scavengers like molecular sieves to absorb residual water, preventing hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in silico activity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions or model limitations. Steps include:

- Validate Assays : Replicate in vitro tests under standardized conditions (e.g., pH, temperature).

- Cross-Validate Models : Compare docking (Autodock Vina) with MD simulations (GROMACS) to assess target binding stability .

- Orthogonal Methods : Use SPR (surface plasmon resonance) to measure binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic validation .

Q. What computational strategies are recommended for studying the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use Glide (Schrödinger) with induced-fit protocols to account for protein flexibility. Validate poses with free-energy perturbation (FEP+) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots for conformational shifts .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features of the sulfonamide and thiophene groups to identify critical interaction sites .

Q. How should in vivo studies be designed to evaluate the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Dose Selection : Use allometric scaling from in vitro IC₅₀ values (e.g., microsomal stability assays).

- Formulation : Assess solubility in PEG-400/saline mixtures and stability under physiological pH (1.2–7.4) .

- PK Metrics : Measure Cmax, Tmax, and AUC via LC-MS/MS in plasma/tissue homogenates. Compare bioavailability (F%) across administration routes (IV vs. oral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.